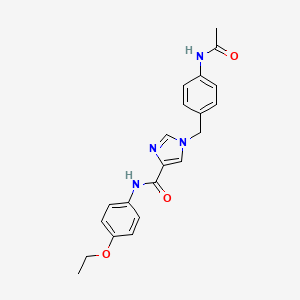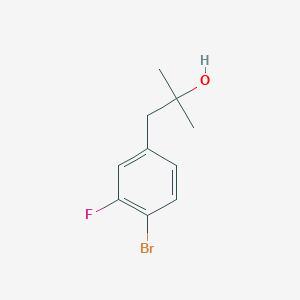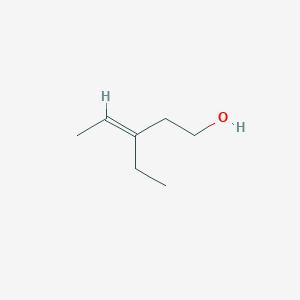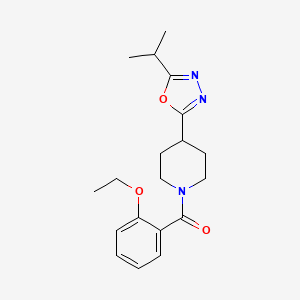![molecular formula C20H15ClN2O2S B2709837 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902942-11-4](/img/no-structure.png)
2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, also known as APT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. APT is a heterocyclic compound that contains a chromeno[2,3-d]pyrimidine ring system and a thione group.
科学的研究の応用
Catalyst-Free Synthesis
A catalyst-free, one-pot synthesis method for creating a series of functionalized chromenopyrimidines has been developed. This method emphasizes eco-friendliness and high atom economy, avoiding the need for catalysts and column chromatographic purification, thus highlighting the compound's potential in pharmaceutically relevant contexts (Brahmachari & Nayek, 2017).
Antimicrobial Activity
Research into novel chromenopyrimidines has demonstrated their significant antimicrobial and antitubercular activities. The synthesized compounds showed pronounced effects against various bacterial strains, including Mycobacterium tuberculosis, and fungi, indicating their potential as leads for developing new antimicrobial agents (Kamdar et al., 2011).
Chemosensor Application
A study on the synthesis of chromenopyrimidine derivatives explored their application as chemosensors for detecting Hg2+ ions. This research demonstrated the compounds' excellent sensitivity and selectivity towards Hg2+, offering a promising avenue for developing efficient mercury ion sensors in environmental monitoring (Jamasbi et al., 2021).
Green Synthesis
The green synthesis of chromenopyrimidine derivatives using tannic acid as a catalyst was explored to enhance the eco-friendliness of the synthesis process. This approach underscores the potential for sustainable production methods in creating these compounds, contributing to greener pharmaceutical manufacturing practices (Puvithra & Parthiban, 2020).
Fluorescent Properties
Innovative methods for synthesizing fluorescent chromenopyrimidine derivatives have been developed, highlighting their potential use in fluorescent probes and sensors. These compounds exhibit significant fluorescence emissions, making them valuable in biochemical and medical research for imaging and diagnostic purposes (Zonouzi et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione' involves the reaction of 3-(allyloxy)benzaldehyde with 7-chloro-3H-chromen-4-one in the presence of ammonium acetate and acetic acid to form 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromen-4-one. This intermediate is then reacted with thiourea in the presence of ethanol to yield the final product.", "Starting Materials": [ "3-(allyloxy)benzaldehyde", "7-chloro-3H-chromen-4-one", "ammonium acetate", "acetic acid", "thiourea", "ethanol" ], "Reaction": [ "Step 1: 3-(allyloxy)benzaldehyde + 7-chloro-3H-chromen-4-one + ammonium acetate + acetic acid -> 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromen-4-one", "Step 2: 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromen-4-one + thiourea + ethanol -> 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione" ] } | |
CAS番号 |
902942-11-4 |
製品名 |
2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione |
分子式 |
C20H15ClN2O2S |
分子量 |
382.86 |
IUPAC名 |
7-chloro-2-(3-prop-2-enoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H15ClN2O2S/c1-2-8-24-15-5-3-4-12(10-15)18-22-19-16(20(26)23-18)11-13-9-14(21)6-7-17(13)25-19/h2-7,9-10H,1,8,11H2,(H,22,23,26) |
InChIキー |
JBERLGBNFQLPFH-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2709754.png)
![3-Fluoro-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2709755.png)


![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)

![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)


![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2709769.png)
![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2709771.png)
![N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2709773.png)
![3-[(Oxiran-2-yl)methyl]oxolan-3-ol](/img/structure/B2709774.png)
![4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide](/img/structure/B2709776.png)